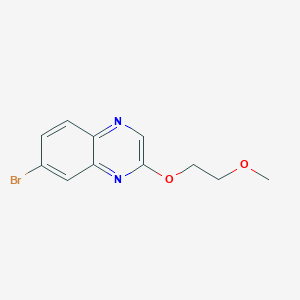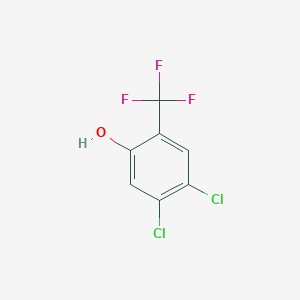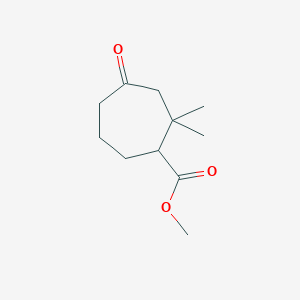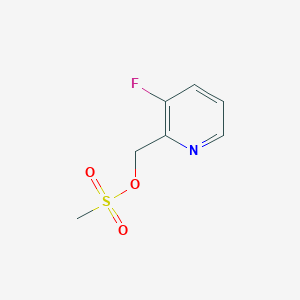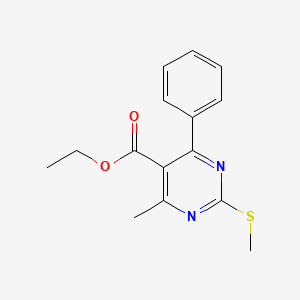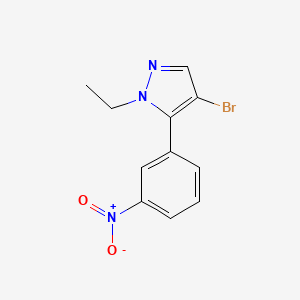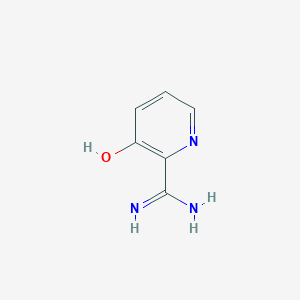
Methyl 2-phenylpent-4-enoate
Übersicht
Beschreibung
Methyl 2-phenylpent-4-enoate is an organic compound with the molecular formula C12H14O2. It is a colorless to yellow liquid with a molecular weight of 190.24 g/mol. This compound is known for its unique structure, which includes a phenyl group attached to a pent-4-enoate ester. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-phenylpent-4-enoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-phenylpent-4-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of allyl bromide with phenylacetic acid in the presence of a base such as sodium hydroxide, followed by esterification with methanol. This method provides a high yield of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve continuous flow reactors to maintain optimal reaction conditions and ensure high efficiency. The use of advanced catalysts and purification techniques helps in obtaining high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-phenylpent-4-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: 2-phenylpent-4-enoic acid or 2-phenylpent-4-enone.
Reduction: 2-phenylpent-4-enol.
Substitution: Nitro- or bromo-substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-phenylpent-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-phenylpent-4-enoate involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be studied to understand enzyme kinetics and mechanisms. The phenyl group in the compound can participate in π-π interactions with aromatic residues in proteins, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-phenylpent-4-enoate can be compared with other similar compounds such as:
Methyl 2-phenylpentanoate: Lacks the double bond in the pent-4-enoate chain, resulting in different reactivity and applications.
Methyl 2-phenylbut-3-enoate: Has a shorter carbon chain, affecting its physical properties and reactivity.
Methyl 2-phenylhex-5-enoate: Has a longer carbon chain, which can influence its solubility and boiling point.
The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
methyl 2-phenylpent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-7-11(12(13)14-2)10-8-5-4-6-9-10/h3-6,8-9,11H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKAEOKVIXEYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313556 | |
| Record name | NSC272328 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14815-73-7 | |
| Record name | NSC272328 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC272328 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
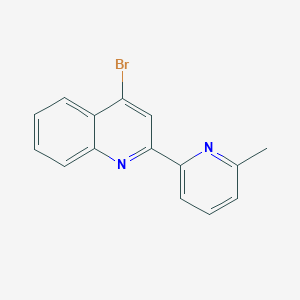
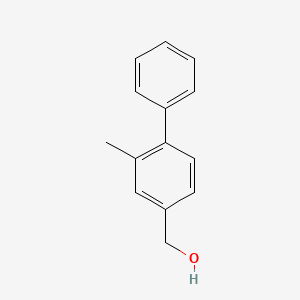
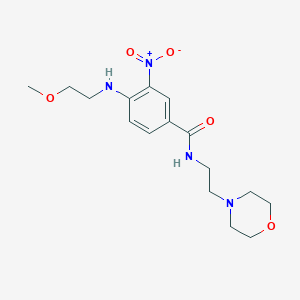
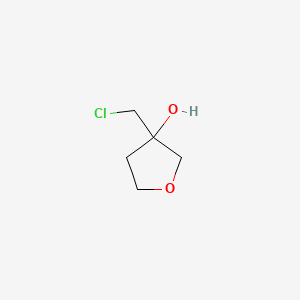
![N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylsulfonylethanamine](/img/structure/B13878424.png)
